p-tert-Octylcalix[5]arene
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Overview
Description
p-tert-Octylcalix5arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers derived from phenol and formaldehyde, and they are known for their unique three-dimensional structures and versatile chemical properties. p-tert-Octylcalix5arene, in particular, has five phenolic units linked by methylene bridges, with tert-octyl groups attached to the para positions of the phenolic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-tert-Octylcalix5arene typically involves the condensation of p-tert-octylphenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like xylene. The mixture is heated to around 140°C to facilitate the azeotropic removal of water, leading to the formation of the calixarene structure .
Industrial Production Methods: While specific industrial production methods for p-tert-Octylcalix5arene are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: p-tert-Octylcalix5arene can undergo various chemical reactions, including:
- Oxidation: The phenolic units can be oxidized to quinones under specific conditions.
- Reduction: Reduction of the quinone derivatives back to phenolic units.
- Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
- Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
- Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
- Substitution: Halogenating agents, sulfonating agents, and nitrating agents can be used under controlled conditions to introduce various functional groups.
- Oxidation: Quinone derivatives.
- Reduction: Restored phenolic units.
- Substitution: Functionalized calixarenes with halogen, sulfonate, or nitro groups.
Scientific Research Applications
Chemistry: p-tert-Octylcalix5arene is used as a host molecule in supramolecular chemistry. Its ability to form inclusion complexes with various guest molecules makes it valuable for studying molecular recognition and self-assembly processes .
Biology: In biological research, p-tert-Octylcalix5arene is explored for its potential as a drug delivery vehicle. Its ability to encapsulate and release therapeutic agents in a controlled manner is of particular interest .
Medicine: The compound’s potential in drug delivery extends to medicine, where it is investigated for improving the solubility and bioavailability of poorly soluble drugs. It is also studied for its potential cytotoxic effects against tumor cells .
Industry: In industrial applications, p-tert-Octylcalix5arene is used in solvent extraction processes for the separation and purification of metal ions. Its high selectivity and efficiency make it suitable for hydrometallurgical processes .
Mechanism of Action
The mechanism of action of p-tert-Octylcalix5arene primarily involves its ability to form host-guest complexes. The hydrophobic cavity of the calixarene can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can protect the guest molecules from degradation and enhance their solubility and stability .
Comparison with Similar Compounds
Similar Compounds::
- p-tert-Butylcalix4arene: Similar structure but with four phenolic units and tert-butyl groups.
- p-tert-Octylcalix4arene: Similar structure but with four phenolic units and tert-octyl groups.
- p-tert-Octylcalix 8arene: Similar structure but with eight phenolic units and tert-octyl groups .
Uniqueness: p-tert-Octylcalix5arene is unique due to its specific ring size and the presence of five phenolic units, which provide a balance between cavity size and functionalization potential. This makes it particularly suitable for forming stable host-guest complexes with a wide range of guest molecules.
Properties
Molecular Formula |
C75H110O5 |
---|---|
Molecular Weight |
1091.7 g/mol |
IUPAC Name |
11,17,23,29,35-pentakis(2,4,4-trimethylpentan-2-yl)hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-5,31,32,33,34-pentol |
InChI |
InChI=1S/C75H110O5/c1-66(2,3)41-71(16,17)56-31-48-26-46-39-60(76)40-47(61(46)75(24,25)45-70(13,14)15)27-49-32-57(72(18,19)42-67(4,5)6)34-51(63(49)78)29-53-36-59(74(22,23)44-69(10,11)12)38-55(65(53)80)30-54-37-58(73(20,21)43-68(7,8)9)35-52(64(54)79)28-50(33-56)62(48)77/h31-40,76-80H,26-30,41-45H2,1-25H3 |
InChI Key |
ZFXFZCXKZXYXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3C(C)(C)CC(C)(C)C)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)CC(C)(C)C)C2)O)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)O)O |
Origin of Product |
United States |
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